Enhanced Chiral Purity for Fmoc-D-Aph(tBuCbm)-OH Versus the Non-tBu Protected Analog
The procurement of Fmoc-D-Aph(tBuCbm)-OH can be secured with a higher chiral purity specification (≥99.5% by HPLC) compared to the commonly available non-tert-butyl protected analog, Fmoc-D-Aph(Cbm)-OH [1]. Commercial listings for Fmoc-D-Aph(Cbm)-OH typically report a minimum purity of 97-98% [2]. This difference in enantiomeric excess is critical for minimizing the formation of diastereomeric impurities in the final peptide, which can be challenging and costly to separate [1].
| Evidence Dimension | Chiral Purity by HPLC |
|---|---|
| Target Compound Data | ≥ 99.5% (HPLC, Chiral purity) |
| Comparator Or Baseline | Fmoc-D-Aph(Cbm)-OH (CAS 324017-22-3): ≥ 97% (purity) |
| Quantified Difference | ≥ 2.5% higher chiral purity |
| Conditions | Vendor specification sheets for commercial building blocks. |
Why This Matters
Higher chiral purity directly correlates with reduced diastereomeric impurity formation during peptide coupling, simplifying purification and improving the overall yield of the target stereoisomer.
- [1] BOC Sciences. (n.d.). Fmoc-D-Aph(tBuCbm)-OH. Product Page (BAT-001856). Retrieved from aapep.bocsci.com. View Source
- [2] BOC Sciences. (n.d.). Fmoc-D-Aph(Cbm)-OH. Product Page (BAT-001853). Retrieved from aapep.bocsci.com. View Source
